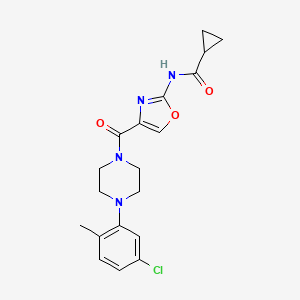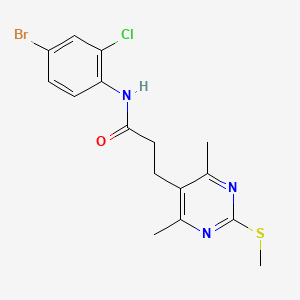
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound. Its unique structure makes it a point of interest in various scientific fields, including chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis processes. Starting from basic precursors, the compound undergoes:
Cyclization: : The formation of the pyridine ring.
Piperidine Functionalization: : Introducing the piperidine ring with proper substituents.
Oxidative Coupling: : Linking the pyrimidinyl group.
Industrial Production Methods:
While laboratory methods can be scaled up, industrial production would focus on optimizing yield and purity. Techniques such as high-throughput screening, flow chemistry, and advanced purification methods are employed.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : Can occur at various positions, especially at the pyridine or piperidine ring.
Reduction: : Targeting the carbonyl groups.
Substitution: : Primarily at the pyrimidinyl or piperidinyl positions.
Common Reagents and Conditions:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenated compounds in nucleophilic substitution reactions.
Major Products Formed:
Oxidative products leading to ketones or alcohols.
Reduced forms often resulting in hydroxyl derivatives.
Substituted derivatives with various functional groups enhancing its applicability.
Wissenschaftliche Forschungsanwendungen
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one finds applications in:
Chemistry: : As an intermediate in synthetic organic reactions.
Biology: : As a potential ligand for biochemical assays.
Medicine: : Exploring its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Used in material science for developing specialized polymers or coatings.
Wirkmechanismus
The Mechanism:
The compound's mechanism of action often involves:
Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.
Pathways: : It might be part of metabolic pathways in cells or influence signaling cascades.
Vergleich Mit ähnlichen Verbindungen
6-(pyridin-2-yl)-piperidine derivatives.
Compounds with pyrimidinyl groups linked to other nitrogen-containing heterocycles.
This should give you a comprehensive overview of the compound. Fascinating stuff, right?
Eigenschaften
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)19-11-20-17(12)25-10-14-6-8-22(9-7-14)18(24)15-4-3-5-16(23)21-15/h3-5,11,14H,6-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEVVONBVCRZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)




![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)




![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)

